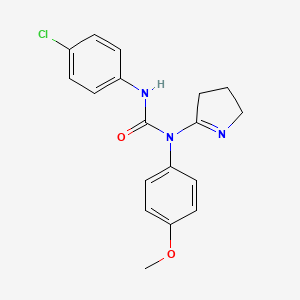
4-(4-ethoxyphenyl)-6,7-dimethoxy-N-(4-sulfamoylphenyl)naphthalene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-ethoxyphenyl)-6,7-dimethoxy-N-(4-sulfamoylphenyl)naphthalene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene core substituted with ethoxy, dimethoxy, and sulfamoylphenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethoxyphenyl)-6,7-dimethoxy-N-(4-sulfamoylphenyl)naphthalene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene core, followed by the introduction of the ethoxy, dimethoxy, and sulfamoylphenyl groups through various substitution reactions. Common reagents used in these reactions include ethyl iodide, dimethyl sulfate, and sulfonamide derivatives. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
4-(4-ethoxyphenyl)-6,7-dimethoxy-N-(4-sulfamoylphenyl)naphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the compound, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
4-(4-ethoxyphenyl)-6,7-dimethoxy-N-(4-sulfamoylphenyl)naphthalene-2-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Researchers study the compound’s interactions with biological molecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the treatment of diseases involving abnormal cell growth or inflammation.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用機序
The mechanism of action of 4-(4-ethoxyphenyl)-6,7-dimethoxy-N-(4-sulfamoylphenyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions may include signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
Similar compounds to 4-(4-ethoxyphenyl)-6,7-dimethoxy-N-(4-sulfamoylphenyl)naphthalene-2-carboxamide include other naphthalene derivatives with different substituents, such as:
- 4-(4-methoxyphenyl)-6,7-dimethoxy-N-(4-sulfamoylphenyl)naphthalene-2-carboxamide
- 4-(4-ethoxyphenyl)-6,7-dimethoxy-N-(4-aminophenyl)naphthalene-2-carboxamide
- 4-(4-ethoxyphenyl)-6,7-dimethoxy-N-(4-hydroxyphenyl)naphthalene-2-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties
特性
分子式 |
C27H26N2O6S |
|---|---|
分子量 |
506.6 g/mol |
IUPAC名 |
4-(4-ethoxyphenyl)-6,7-dimethoxy-N-(4-sulfamoylphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C27H26N2O6S/c1-4-35-21-9-5-17(6-10-21)23-14-19(13-18-15-25(33-2)26(34-3)16-24(18)23)27(30)29-20-7-11-22(12-8-20)36(28,31)32/h5-16H,4H2,1-3H3,(H,29,30)(H2,28,31,32) |
InChIキー |
VGSJONVJZJALAS-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)C2=C3C=C(C(=CC3=CC(=C2)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2Z)-6-(2-chlorobenzyl)-2-(4-ethoxy-3-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B15101171.png)
![N-(3-chloro-2-methylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15101179.png)
![5-(4-Ethoxyphenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-1-(3-mo rpholin-4-ylpropyl)-3-pyrrolin-2-one](/img/structure/B15101180.png)
![3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15101188.png)

![N-{4,5-dimethyl-3-[morpholin-4-yl(3,4,5-trimethoxyphenyl)methyl]thiophen-2-yl}furan-2-carboxamide](/img/structure/B15101196.png)
![N-(3,4-dimethoxyphenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B15101209.png)
![N-[(E)-benzylideneamino]-2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B15101210.png)
![3-[(2,4-dichlorobenzyl)sulfanyl]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-4-amine](/img/structure/B15101228.png)
![2-[2-Amino-5-(2-bromophenoxy)-4-pyrimidinyl]-5-[(2-chloro-4-fluorobenzyl)oxy]phenol](/img/structure/B15101232.png)
![N-(4-chlorophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15101238.png)
![4-(Benzo[d]furan-2-ylcarbonyl)-1-[2-(diethylamino)ethyl]-5-(4-bromophenyl)-3-h ydroxy-3-pyrrolin-2-one](/img/structure/B15101242.png)
![(4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B15101250.png)
![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15101254.png)
